molecular formula C9H14N2O2 B1291668 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 288251-51-4

1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1291668
CAS No.: 288251-51-4
M. Wt: 182.22 g/mol
InChI Key: OTFVOPYELVXHGT-UHFFFAOYSA-N
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Description

1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group at the first position, a methyl group at the fifth position, and a carboxylic acid group at the fourth position of the pyrazole ring. The tert-butyl group is known for its steric bulk, which can influence the reactivity and properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl hydrazine with 3-methyl-2-butanone followed by cyclization and subsequent oxidation can yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins, nucleic acids, or other biomolecules .

Comparison with Similar Compounds

1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives such as:

    1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with the methyl group at the third position.

    1-(tert-butyl)-5-ethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

    1-(tert-butyl)-5-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at the third position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with other molecules .

Properties

IUPAC Name

1-tert-butyl-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-7(8(12)13)5-10-11(6)9(2,3)4/h5H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFVOPYELVXHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623619
Record name 1-tert-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288251-51-4
Record name 1-(1,1-Dimethylethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=288251-51-4
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Record name 1-tert-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid
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Record name 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

A solution of 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid methyl ester (2.0 g, 10.19 mmol) in methanol (6.8 mL) cooled to 0° C. was treated dropwise with a 4N aqueous sodium hydroxide solution (5.1 mL, 20.4 mmol). The reaction was allowed to slowly warm to 25° C. The reaction was stirred at 25° C. overnight. At this time, the reaction was concentrated in vacuo to remove methanol. The residue was diluted with water (25 mL) and was then extracted with ethyl acetate (1×25 mL). The aqueous layer was then acidified to pH=1 with a 3N aqueous hydrochloric acid solution. The resulting precipitate was collected by filtration, washed with water and hexanes, and then dried in vacuo to afford 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid (1.43 g, 78%) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate in MeOH (20 mL) was treated with 2 M aqueous NaOH solution (7.95 mL, 15.9 mmol) for 48 h at room temperature. The solvent was removed under reduced pressure and the resulting residue was dissolved in H2O (20 mL). The resulting solution was then acidified to pH-2 using 2 M HCl. The resulting precipitate was isolated by filtration, washed once with H2O (20 mL), and the solid was dried under high vacuum to yield 1-tert-Butyl-5-methyl-1H-pyrazole-4-carboxylic acid. 1H-NMR (400 MHz, d6-DMSO) δ: 12.16 (br. s., 1H), 7.67 (s, 1H), 2.69 (s, 3H), 1.59 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.95 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
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Reaction Step One

Synthesis routes and methods III

Procedure details

The title compound was prepared according to the procedure as described in Anderson, K. W., et al., PCT Publication, WO 2007/107470, published Sep. 27, 2007, as described in Example 54, Steps 2 and 3, pages 97-98, and substituting triethylamine for the sodium acetate reagent in Step 2) from methyl acetoacetate (1.14 mL, 10.6 mmol), DMFDMA (1.48 mL, 11.1 mmol), tert-butylhydrazine hydrochloride (1.32 g, 10.6 mmol), and TEA (4.43 mL, 31.8 mmol) to yield methyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate after chromatography using a 80-g SiO2 pre-packed column eluting with 0:1-3:7 EtOAc/heptane. Said product was used directly in the next step without further purification. 1H-NMR (400 MHz, CDCl3) δ: 7.78 (s, 1H), 3.80 (s, 3H), 2.75 (s, 3H), 1.66 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step Two
Quantity
1.48 mL
Type
reactant
Reaction Step Three
Quantity
1.32 g
Type
reactant
Reaction Step Four
[Compound]
Name
TEA
Quantity
4.43 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
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Synthesis routes and methods IV

Procedure details

In a mixture of ethanol:water:dioxane (1:1:1, 21 mL) was placed ethyl 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylate (1.48 g, 7.04 mmol) and lithium hydroxide hydrate (886 mg, 21.12 mmol). The reaction was stirred at 40° C. for 3 hrs and then at RT overnight. The reaction was diluted with water (25 μL) and ether (25 mL). The ether layer was discarded and the aqueous phase made acidic (pH˜=4) with 1N HCl. The acidic phase was then extracted with ethyl acetate (2×25 mL) and the combined ethyl acetate layers were washed with brine, dried (Na2SO4), evaporated at reduced pressure to give 1-tert-butyl-5-methyl-1H-pyrazole-4-carboxylic acid as a white solid (1.12 g, 87% yield). 1H NMR (300 MHz, DMSO-d6): δ 1.56 (s, 9 H), 2.67 (s, 3 H), 7.65 (s, 1 H), 12.13 (s, 1 H); MS (ESI) m/z: 183.0 (M+H+).
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
886 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethanol water dioxane
Quantity
21 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 μL
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods V

Procedure details

In a mixture of ethanol:water:dioxane (1:1:1, 21 mL) was placed ethyl 1-tert-butyl-5-methyl-1 H-pyrazole-4-carboxylate (1.48 g, 7.04 mmol) and lithium hydroxide hydrate (886 mg, 21.12 mmol). The reaction was stirred at 40° C. for 3 hrs and then at RT overnight. The reaction was diluted with water (25 mL) and ether (25 mL). The ether layer was discarded and the aqueous phase made acidic (pH˜=4) with 1N HCl. The acidic phase was then extracted with ethyl acetate (2×25 mL) and the combined ethyl acetate layers were washed with brine, dried (Na2SO4), evaporated at reduced pressure to give 1-tert-butyl-5-methyl-1 H-pyrazole-4-carboxylic acid as a white solid (1.12 g, 87% yield). 1H NMR (300 MHz, DMSO-d6): δ 1.56 (s, 9 H), 2.67 (s, 3 H), 7.65 (s, 1 H), 12.13 (s, 1 H); MS (ESI) m/z: 183.0 (M+H+).
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
886 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethanol water dioxane
Quantity
21 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid
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1-(tert-butyl)-5-methyl-1H-pyrazole-4-carboxylic acid

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